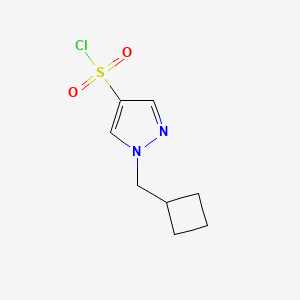
1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride” is a complex organic compound. It contains a cyclobutyl group, which is a ring of four carbon atoms, and a pyrazole group, which is a five-membered ring containing two nitrogen atoms. The sulfonyl chloride group is a common functional group in organic chemistry, known for its reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the cyclobutyl and pyrazole rings. The sulfonyl chloride group could be introduced in a later step, possibly through a substitution reaction .Molecular Structure Analysis
The cyclobutyl group is a type of cycloalkane, which are saturated hydrocarbons with carbon atoms arranged in a ring. The pyrazole group is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would be largely determined by the sulfonyl chloride group, which is known to be quite reactive. It can undergo substitution reactions with nucleophiles, making it useful in the synthesis of a wide variety of other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the sulfonyl chloride group could make the compound polar and potentially reactive .科学的研究の応用
Novel Catalytic Applications
Research has demonstrated the utility of related pyrazole derivatives in catalytic processes. For instance, a novel ionic liquid, 1-sulfopyridinium chloride, has been synthesized and characterized, showcasing its efficiency as a homogeneous and reusable catalyst for the synthesis of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through a tandem Knoevenagel–Michael reaction under mild conditions (Moosavi-Zare et al., 2013). This highlights the potential of pyrazole derivatives in facilitating complex chemical reactions.
Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides
Another study explored the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides using a sulfur-functionalized aminoacrolein derivative. This research developed a 3-step parallel medicinal chemistry protocol for synthesizing pyrazole-4-sulfonamides, demonstrating the diverse chemical utility of these compounds (Tucker, Chenard, & Young, 2015).
Antibacterial and Anti-inflammatory Activities
Compounds bearing the pyrazole sulfonate moiety have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. One study synthesized a new series of 1H-pyrazole derivatives with an aryl sulfonate moiety and found potent anti-inflammatory agents and activity against microbial strains, showcasing the potential therapeutic applications of these compounds (Kendre, Landge, Jadhav, & Bhusare, 2013).
Synthesis of Pyrazole-4-sulfonyl Chlorides
Research into the synthesis of diverse pyrazole-4-sulfonyl chlorides from 2-(benzylthio)malonaldehyde provides a convenient method for producing these compounds on a multi-gram scale. This method fills a gap in the availability of these sulfonyl chlorides, which are challenging to obtain through other techniques, indicating their importance in synthetic chemistry (Sokolyuk, Kondratov, Gavrylenko, & Tolmachov, 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(cyclobutylmethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c9-14(12,13)8-4-10-11(6-8)5-7-2-1-3-7/h4,6-7H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZHLWXKMUQILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(C=N2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

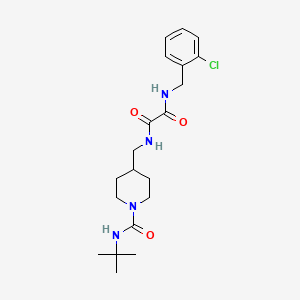
![2-[2-(2-Methoxyethylamino)ethoxy]ethanol](/img/structure/B2897319.png)
![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2897323.png)
![8-(azepan-1-yl)-7-(2-{[8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2897325.png)


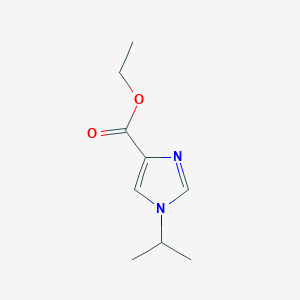
![1-[2-[(3,4-Dimethoxyphenyl)methyl]benzimidazol-1-yl]-3-(dimethylamino)propan-2-ol](/img/structure/B2897330.png)
![6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2897332.png)
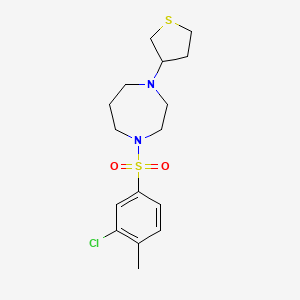
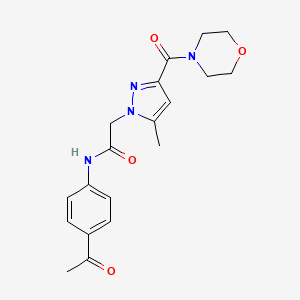
![N-(2,6-dimethylphenyl)-2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2897338.png)
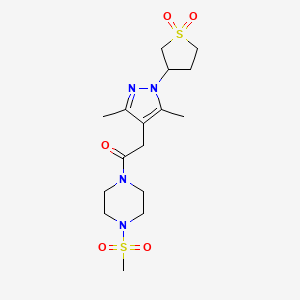
![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,6-difluorophenyl)sulfonyl)pyrrolidine](/img/structure/B2897340.png)